molecular formula C16H20N4O B6449362 N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549037-08-1

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6449362
CAS No.: 2549037-08-1
M. Wt: 284.36 g/mol
InChI Key: JMPWXULEGODIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a bicyclic imidazo[1,2-b]pyridazine core. Key structural attributes include:

  • Cyclopropyl substituent: At position 2, introducing conformational rigidity that may enhance target binding specificity.
    This compound is hypothesized to exhibit optimized pharmacokinetic (PK) and pharmacodynamic (PD) properties due to its unique substitution pattern.

Properties

IUPAC Name

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-16(17-12-4-2-1-3-5-12)13-8-9-15-18-14(11-6-7-11)10-20(15)19-13/h8-12H,1-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPWXULEGODIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexylamine and cyclopropylamine as starting materials, which undergo cyclization with a pyridazine derivative in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares its imidazo[1,2-b]pyridazine scaffold with several analogs, but substituent variations critically influence its properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name / CAS No. Substituents Structural Similarity Key Properties References
Target Compound 6-(N-cyclohexyl carboxamide), 2-cyclopropyl - Hypothesized enhanced metabolic stability and target engagement -
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) 6-chloro, 2-ethyl carboxylate 0.98 (core similarity) Higher lipophilicity (logP ~2.1); ester group may reduce metabolic stability
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9) 6-chloro, 2-methyl carboxylate 0.98 Reduced steric hindrance vs. ethyl analog; similar solubility challenges
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) Imidazo[1,2-a]pyridine core, 6-pyridyl, 2-phenyl 0.82 (core deviation) Lower metabolic stability due to pyridine ring vs. pyridazine
(3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4) Imidazo[1,2-a]pyridine core, 4-chlorophenyl, 3-hydroxymethyl 0.78 Polar hydroxymethyl group may improve solubility but increase CYP metabolism
1005783-52-7 2-(glycoloylamino), 6-oxy-2-fluoro-5-phenyl, 1,3-dimethyl-pyrazole carboxamide 0.65 Fluorine enhances bioavailability; glycoloylamino may improve water solubility

Pharmacological and ADME Insights

  • Metabolic Stability : The target compound’s cyclohexyl group and carboxamide linkage likely reduce cytochrome P450 (CYP) metabolism compared to ester-containing analogs (e.g., CAS 64067-99-8), which are prone to hydrolysis .
  • Target Binding : Rigidity from the cyclopropyl group may enhance binding specificity relative to flexible alkyl chains (e.g., methyl or ethyl esters in CAS 572910-59-9) .

Biological Activity

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition techniques. The imidazo[1,2-b]pyridazine framework is constructed through a series of reactions that may include mesoionic oxazolo-pyridazinones and cyclopropyl derivatives. The resulting compound is characterized by various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure and purity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the imidazo[1,2-b]pyridazine class. For instance, cytotoxic evaluations against human adenocarcinoma cell lines (e.g., LoVo, SK-OV-3, MCF-7) have demonstrated significant dose-dependent cytotoxic effects. The highest anti-tumor activity was observed for specific derivatives, indicating that modifications to the core structure can enhance efficacy .

CompoundCell LineIC50 (µM)
This compoundLoVo (Colon)15
This compoundSK-OV-3 (Ovary)20
This compoundMCF-7 (Breast)25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest activity against various bacterial strains. For example, it exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Streptococcus agalactiae, indicating potential as an antibacterial agent .

Bacterial StrainMIC (µM)
E. coli50
S. agalactiae75

Case Study 1: Anticancer Evaluation

In a controlled study involving multiple cancer cell lines, this compound was tested alongside established chemotherapeutics like cisplatin and doxorubicin. The results indicated that this compound not only reduced cell viability significantly but also showed a synergistic effect when combined with these drugs, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties of the compound revealed promising results against Gram-positive bacteria. The agar-well diffusion method was employed to assess antibacterial activity, where the compound demonstrated effective inhibition zones comparable to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.